
Naldemedine
Vue d'ensemble
Description
La naldemédine est un antagoniste périphérique des récepteurs μ-opioïdes utilisé principalement pour le traitement de la constipation induite par les opioïdes chez les adultes. Elle est commercialisée sous les noms de marque Symproic aux États-Unis et Rizmoic dans l'Union européenne. La naldemédine a été développée par Shionogi et a été approuvée pour une utilisation en 2017 aux États-Unis et au Japon .
Méthodes De Préparation
La naldemédine est synthétisée par une série de réactions chimiques à partir de la naltrexone. La voie de synthèse implique la protection de la naltrexone avec un groupe benzyle, suivie d'une protection éthoxycarbonyle, d'une hydrolyse, d'un couplage et d'une déprotection . La méthode de production industrielle vise à produire de la naldemédine de haute pureté avec un rendement élevé, impliquant souvent une recristallisation sans avoir besoin de chromatographie sur colonne .
Analyse Des Réactions Chimiques
La naldemédine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les groupes benzyle pour la protection et l'éthoxycarbonyle pour l'hydrolyse . Les principaux produits formés à partir de ces réactions sont la naldemédine de haute pureté et ses dérivés .
Applications de la recherche scientifique
La naldemédine a des applications significatives dans le domaine médical, en particulier dans le traitement de la constipation induite par les opioïdes. Elle est utilisée dans les soins palliatifs pour les patients atteints de cancer avancé et de douleurs chroniques non cancéreuses . La capacité de la naldemédine à antagoniser les récepteurs μ-opioïdes périphériques sans affecter les effets centraux des opioïdes en fait un outil précieux dans la gestion des effets secondaires des opioïdes .
Mécanisme d'action
La naldemédine agit en se liant et en antagonisant les récepteurs μ-, δ- et κ-opioïdes. En bloquant ces récepteurs dans le tube digestif, elle inhibe les effets constipants des opioïdes sans interférer avec leurs propriétés analgésiques . Cette action sélective est due à son transport restreint à travers la barrière hémato-encéphalique .
Applications De Recherche Scientifique
Opioid-Induced Constipation in Cancer Patients
Naldemedine has been extensively studied for its effectiveness in treating OIC in patients with cancer. The COMPOSE-4 trial demonstrated that once-daily oral this compound (0.2 mg) significantly increased the frequency of spontaneous bowel movements compared to placebo (71% vs. 34%, P < 0.0001) over two weeks . Furthermore, secondary endpoints indicated improvements in bowel function and quality of life measures, affirming this compound's role in managing OIC in this vulnerable population .
Chronic Non-Cancer Pain Management
In patients undergoing chronic opioid therapy for non-cancer pain, this compound has shown significant efficacy. The COMPOSE II study reported that 47.6% of patients on this compound experienced an increase in spontaneous bowel movements from baseline over 12 weeks compared to 34.6% on placebo . This finding highlights this compound's utility beyond cancer-related applications, addressing a common side effect of long-term opioid use.
Safety and Tolerability
This compound has been generally well-tolerated across various studies, with gastrointestinal disorders being the most common side effects. Notably, abdominal pain and diarrhea were reported more frequently among patients receiving this compound than those on placebo, but these adverse effects were manageable and did not lead to significant discontinuation rates .
Summary of Clinical Trials
Study Name | Patient Population | Dosage | Primary Endpoint Results | |
---|---|---|---|---|
COMPOSE-4 | Cancer patients with OIC | 0.2 mg daily | 71% responders vs. 34% placebo (P < 0.0001) | Effective for OIC in cancer patients |
COMPOSE II | Chronic non-cancer pain patients | 0.2 mg daily | 47.6% responders vs. 34.6% placebo | Effective for OIC in chronic pain |
COMPOSE-5 | Extension of COMPOSE-4 | 0.2 mg daily | Continued efficacy and safety over 12 weeks | Sustained benefits over extended use |
Case Studies
Several case studies have illustrated the practical applications of this compound in clinical settings:
- Case Study 1 : A patient with advanced cancer receiving high-dose opioids experienced significant relief from constipation after initiating this compound therapy, leading to improved overall quality of life.
- Case Study 2 : In a cohort of patients with chronic non-cancer pain on long-term opioid therapy, those treated with this compound reported a marked reduction in constipation-related symptoms and an increase in treatment adherence due to improved bowel function.
Mécanisme D'action
Naldemedine works by binding to and antagonizing μ-, δ-, and κ-opioid receptors. By blocking these receptors in the gastrointestinal tract, it inhibits the constipating effects of opioids without interfering with their pain-relieving properties . This selective action is due to its restricted transport across the blood-brain barrier .
Comparaison Avec Des Composés Similaires
La naldemédine est souvent comparée à d'autres antagonistes périphériques des récepteurs μ-opioïdes tels que la naloxone et le naloxégol. Contrairement à la naloxone, qui est un antagoniste compétitif, la naldemédine présente un antagonisme non compétitif et une cinétique d'association et de dissociation plus lente . Ce profil pharmacologique unique permet à la naldemédine de gérer efficacement la constipation induite par les opioïdes avec moins de symptômes de sevrage . D'autres composés similaires comprennent la lubiprostone et la méthylnaltrexone .
Activité Biologique
Naldemedine is a novel medication primarily used to treat opioid-induced constipation (OIC) in patients with chronic pain, particularly those undergoing cancer treatment. It is classified as a peripherally acting mu-opioid receptor antagonist (PAMORA), which works by blocking the effects of opioids on the gut without affecting their analgesic effects in the central nervous system. This article delves into the biological activity of this compound, summarizing key research findings and clinical studies that highlight its efficacy and safety.
This compound selectively antagonizes mu-opioid receptors in the gastrointestinal tract, counteracting the constipating effects of opioids. Unlike traditional laxatives, this compound does not interfere with opioid analgesia, making it a suitable option for patients who require ongoing opioid therapy.
Key Studies and Findings
-
COMPOSE Trials : The COMPOSE series of clinical trials (COMPOSE-1, COMPOSE-2, and COMPOSE-3) evaluated the efficacy of this compound in patients with OIC. These studies demonstrated significant improvements in bowel movement frequency and quality of life compared to placebo.
- Study Design : Randomized, double-blind, placebo-controlled trials.
- Primary Endpoint : Proportion of spontaneous bowel movement (SBM) responders.
- Results :
-
Quality of Life Assessments : The Patient Assessment of Constipation Symptoms (PAC-SYM) and Patient Assessment of Constipation Quality of Life (PAC-QOL) scores indicated that this compound treatment significantly improved patient-reported outcomes.
Study PAC-SYM Improvement PAC-QOL Improvement COMPOSE-1 p<0.005 p<0.005 COMPOSE-2 p<0.0001 p<0.0001 COMPOSE-3 Sustained improvement over 52 weeks Sustained improvement over 52 weeks - Case Studies : A retrospective observational study highlighted that this compound effectively improved bowel function in patients with cancer-related OIC who were unresponsive to standard laxative treatments .
Safety Profile
This compound has been generally well-tolerated in clinical trials. Common side effects include abdominal pain, diarrhea, and nausea, but these are typically mild and transient.
Adverse Events Summary
Adverse Event | Incidence (%) |
---|---|
Abdominal Pain | 10-15 |
Diarrhea | 5-10 |
Nausea | 5 |
Propriétés
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O6/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39)/t22-,26+,31+,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQACEQYCPKDMV-RZAWKFBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C([C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030350 | |
Record name | Naldemedine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble | |
Record name | Naldemedine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11691 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Naldemedine binds to and antagonizes mu-, delta-, and kappa-opioid receptors. The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine resulting in constipation. By antagonizing mu-opioid receptors, naldemedine inhibits this effect. | |
Record name | Naldemedine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11691 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
916072-89-4 | |
Record name | (5α)-17-(Cyclopropylmethyl)-6,7-didehydro-4,5-epoxy-3,6,14-trihydroxy-N-[1-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]morphinan-7-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916072-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naldemedine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916072894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naldemedine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11691 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naldemedine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NALDEMEDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03KSI6WLXH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.